molecular formula C18H18ClF3N4O2 B1440281 3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea CAS No. 1211298-93-9

3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea

Cat. No. B1440281
CAS RN: 1211298-93-9
M. Wt: 414.8 g/mol
InChI Key: JJHCGBJJVJDFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea is a useful research compound. Its molecular formula is C18H18ClF3N4O2 and its molecular weight is 414.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis in Kinase Inhibition

Research includes the development of potent PI3 kinase inhibitors, highlighting the importance of stereoselective synthesis techniques. The study by Chen et al. (2010) details the synthesis of an active metabolite of the kinase inhibitor PKI-179, demonstrating the critical role of stereochemistry in the efficacy of such compounds (Zecheng Chen et al., 2010).

Corrosion Inhibition

Mannich bases derived from urea compounds have shown effectiveness as corrosion inhibitors for steel surfaces in acidic environments. Jeeva et al. (2015) explored the corrosion inhibition properties of urea-derived Mannich bases, underscoring the potential industrial applications of such chemicals in protecting metal surfaces (M. Jeeva et al., 2015).

Cytokinin-like Activity and Rooting Enhancement

Urea derivatives have been identified to exhibit cytokinin-like activity, influencing plant growth and development. Ricci and Bertoletti (2009) reviewed the role of urea derivatives in cell division and differentiation, with specific compounds enhancing adventitious root formation. This underscores the agricultural and botanical significance of these compounds (A. Ricci & C. Bertoletti, 2009).

Novel Synthesis Routes

Research into the synthesis of pyridine and fused pyridine derivatives by Al-Issa (2012) provides insights into the chemical versatility and potential pharmaceutical applications of urea derivatives. This study expands the library of nitrogen-containing heterocycles, crucial for drug development (S. A. Al-Issa, 2012).

Crystal Structure Analysis

The crystal structure analysis of chlorfluazuron, a benzoylphenylurea insecticide, by Cho et al. (2015), reveals the molecular arrangements that contribute to the compound's efficacy. Understanding these structures aids in the design of more effective pesticides (Seonghwa Cho et al., 2015).

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O2/c19-14-4-3-13(18(20,21)22)10-15(14)25-17(27)24-11-12-2-1-5-23-16(12)26-6-8-28-9-7-26/h1-5,10H,6-9,11H2,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHCGBJJVJDFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127169
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-N′-[[2-(4-morpholinyl)-3-pyridinyl]methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea

CAS RN

1211298-93-9
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-N′-[[2-(4-morpholinyl)-3-pyridinyl]methyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211298-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-N′-[[2-(4-morpholinyl)-3-pyridinyl]methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea
Reactant of Route 6
Reactant of Route 6
3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.